N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
The compound “N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also has a benzamide group, which is a common feature in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the benzamide group. The ethoxyphenyl group attached to the thiazole ring could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiazole rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the thiazole ring, the benzamide group, and the ethoxyphenyl group could influence properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
The primary target of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound: acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing acetylcholine from accessing the site . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration .
Biochemical Pathways
The action of This compound primarily affects the cholinergic pathway . By inhibiting AChE, it disrupts the normal function of this pathway, leading to an accumulation of acetylcholine in the synaptic cleft . This can enhance the stimulation of cholinergic neurons, affecting various physiological processes controlled by these neurons .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico predictions suggest that it has satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties .
Result of Action
The inhibition of AChE by This compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can result in prolonged stimulation of cholinergic neurons, which can have various effects depending on the specific neurons involved .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions. Some thiazole derivatives have been associated with various biological activities, which could potentially include toxic effects .
Future Directions
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S/c1-2-24-12-8-6-11(7-9-12)15-10-25-18(21-15)22-17(23)16-13(19)4-3-5-14(16)20/h3-10H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNXKOKPBMOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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